molecular formula C15H9ClO2 B190342 6-Chloroflavone CAS No. 10420-73-2

6-Chloroflavone

Cat. No.: B190342
CAS No.: 10420-73-2
M. Wt: 256.68 g/mol
InChI Key: IFNDLWHUYFSXBK-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmacological activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .

Preparation Methods

The synthesis of 6-Chloro-2-phenyl-chromen-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by chlorination . Industrial production methods often involve optimizing reaction conditions to increase yield and purity. For example, using green solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

6-Chloro-2-phenyl-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding quinones, while reduction can yield hydroxy derivatives .

Comparison with Similar Compounds

6-Chloro-2-phenyl-chromen-4-one can be compared with other similar compounds, such as 3-hydroxy-2-phenyl-4H-chromen-4-one and 6-chloro-3-hydroxy-2-phenyl-4H-chromen-4-one . These compounds share a similar chromen-4-one framework but differ in their substituents, which can lead to variations in their biological activities.

Properties

IUPAC Name

6-chloro-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNDLWHUYFSXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289783
Record name 6-chloroflavone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10420-73-2
Record name 10420-73-2
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Record name 6-chloroflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroflavone
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Record name 6-Chloroflavone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 6-chloroflavone?

A1: this compound can be synthesized from 4-chlorophenol using a multi-step process involving the Baker-Venkatraman rearrangement. [] This method involves converting 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement under basic conditions to form a 1,3-diketone intermediate. Finally, cyclization under acidic conditions yields the desired this compound.

Q2: Has the structure of this compound been confirmed, and what spectroscopic data is available?

A2: Yes, the structure of this compound has been confirmed using various spectroscopic techniques. Researchers have characterized the compound using UV-Vis, IR, and 1H-NMR spectroscopy. [] These techniques provide insights into the compound's electronic transitions, functional groups, and proton environments, respectively, confirming its structure.

Q3: Are there any known applications of this compound derivatives in drug development?

A4: While this compound itself hasn't been extensively studied in drug development, a related compound, Flavopiridol (5,7-dihydroxy-8-(4-N-methyl-2-hydroxypyridyl)-6'-chloroflavone hydrochloride), has been investigated for its parenteral formulation. [] This research highlights the potential of chloroflavone derivatives as candidates for pharmaceutical applications.

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